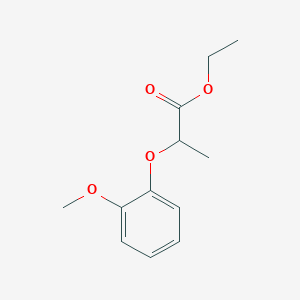

Ethyl 2-(2-methoxyphenoxy)propanoate

Description

Ethyl 2-(2-methoxyphenoxy)propanoate is an ester derivative featuring a methoxy-substituted phenoxy group attached to a propanoate backbone. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties . Its molecular formula is C₁₂H₁₆O₄, with a methoxy group (-OCH₃) at the ortho position of the phenoxy ring, influencing electronic and steric characteristics.

Properties

CAS No. |

3351-51-7 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 2-(2-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-8-6-5-7-10(11)14-3/h5-9H,4H2,1-3H3 |

InChI Key |

IOUFJAYTBZAWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxyphenoxy)Propanoate (Similarity: 0.92)

- Structural Difference: The methoxy group in the target compound is replaced by a hydroxyl (-OH) group at the para position of the phenoxy ring.

- Impact on Properties :

- Applications: Used as an intermediate in synthesizing antioxidants and anti-inflammatory agents, leveraging its phenolic -OH group for radical scavenging .

(R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate (Similarity: 0.90)

- Structural Differences :

- Methyl ester (vs. ethyl ester in the target compound).

- Hydroxyl group at the para position (vs. methoxy at ortho).

- Bioactivity: The (R)-configuration may enhance chiral specificity in drug-receptor interactions compared to racemic mixtures .

- Applications : Explored in enantioselective synthesis of β-blockers and chiral catalysts .

Dimethyl 2-(2-Methoxyphenoxy)Malonate (Similarity: 0.87)

Ethyl 3-(3,4-Dimethoxyphenyl)-3-Hydroxy-2-(2-Methoxyphenoxy)Propanoate (Similarity: 0.79)

- Structural Differences: Additional 3,4-dimethoxyphenyl and hydroxy groups on the propanoate chain.

- Impact on Properties :

- Applications : Investigated for dual inhibition of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs) .

Comparative Data Table

Key Research Findings

- Agrochemical Relevance: this compound analogs, such as fenoxaprop-ethyl, are potent herbicides. The ortho-methoxy group enhances lipid solubility, improving membrane penetration in weeds .

- Pharmacological Potential: Derivatives with phosphoryl groups (e.g., Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate) show promise in kinase inhibition due to their ability to mimic ATP’s phosphate groups .

- Synthetic Flexibility: The propanoate backbone allows modular substitutions, enabling tailored physicochemical properties. For example, cyanomethyl groups (as in Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate) introduce nitrile reactivity for click chemistry applications .

Stability and Reactivity Considerations

- In contrast, compounds with hydroxyl groups (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate) require inert atmospheres to prevent oxidation .

- Dithiobenzoate derivatives (e.g., Ethyl 2-[(phenylcarbonothioyl)thio]propanoate) are light-sensitive, necessitating amber glassware for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.